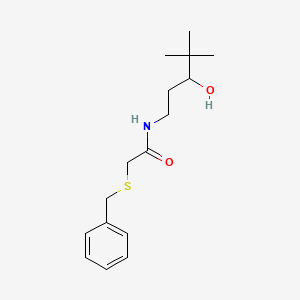![molecular formula C20H18N2OS2 B2638555 2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-91-2](/img/structure/B2638555.png)
2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C20H18N2OS2. It has a molecular weight of 366.5. This compound is part of a class of compounds known as thieno[2,3-d]pyrimidines, which have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves several steps. The process typically starts with the creation of an iminium intermediate, which acts as an electrophile for the nucleophilic addition of a ketoester enol. The ketone carbonyl of the resulting adduct then undergoes condensation with urea NH2 to give the cyclized product .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)F . This representation provides a text-based way to describe the structure of the compound.Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring. In general, these compounds can undergo a variety of reactions, including cyclization, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 370.5 g/mol, a XLogP3-AA value of 4.3, and a topological polar surface area of 83.3 Ų . These properties can influence the compound’s solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Evaluation of Antitumor Activity
A study demonstrated the synthesis of 6-phenyl-thieno[3,2-d]pyrimidine derivatives from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. These derivatives displayed significant anticancer activity against several human cancer cell lines, including MCF-7, HeLa, and HCT-116, showcasing their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Synthesis and Biological Potential
Another investigation focused on the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, comparing their properties with those of positionally isomeric thienopyrimidinones and benzene isosteres. The study highlighted the influence of the sulfur atom's position on the electronic spectra and biological activity profiles (Zadorozhny et al., 2010).
Structural Analysis
Research on the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one revealed polymorphic forms and their hydrogen bonding interactions, offering insights into the chemical behavior and stability of these derivatives (Glidewell et al., 2003).
Regioselective Synthesis
The regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been reported, providing a method for obtaining compounds with varied substituents, potentially useful in various pharmaceutical applications (Santos et al., 2015).
Dual Inhibitor Development
A notable study synthesized compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating significant therapeutic potential, especially in cancer treatment (Gangjee et al., 2008).
Mécanisme D'action
Orientations Futures
The future directions for research on “2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the context of cancer treatment. Additional studies could also focus on optimizing the synthesis of these compounds and exploring their reactivity in different chemical reactions .
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-14-7-9-15(10-8-14)13-25-20-21-17-11-12-24-18(17)19(23)22(20)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDNGQROQBQAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2638472.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)
![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)

![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)



![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine](/img/structure/B2638492.png)
